N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a trans-4-hydroxycyclohexyl group and a 3-(trifluoromethyl)phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of trans-4-hydroxycyclohexylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)phenyl isocyanate.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and implementation of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(trans-4-oxocyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea.
Reduction: Formation of trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)aniline.
Substitution: Formation of substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxyl group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(trans-4-hydroxycyclohexyl)-N’-phenylurea
- N-(trans-4-hydroxycyclohexyl)-N’-[4-(trifluoromethyl)phenyl]urea
- N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)benzyl]urea
Uniqueness
N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group at the meta position of the phenyl ring
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)9-2-1-3-11(8-9)19-13(21)18-10-4-6-12(20)7-5-10/h1-3,8,10,12,20H,4-7H2,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXKIJOEABFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734008 | |
Record name | N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-32-3 | |
Record name | N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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